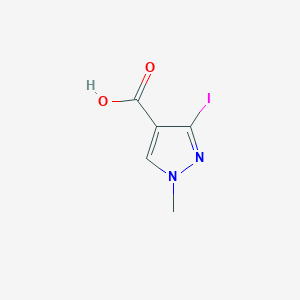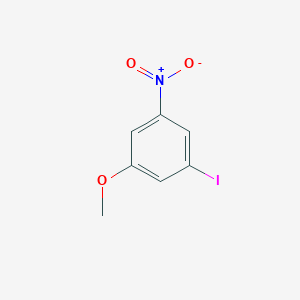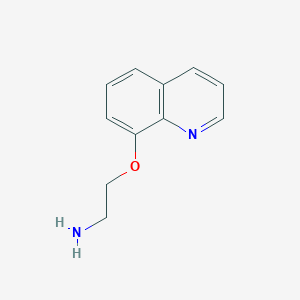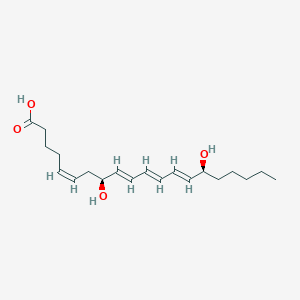
4-(3-Ethoxyphenoxy)aniline
Übersicht
Beschreibung
“4-(3-Ethoxyphenoxy)aniline” is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.2744 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 2 ethers (aromatic) .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
4-(3-Ethoxyphenoxy)aniline derivatives have been investigated for their potential as kinase inhibitors. Boschelli et al. (2001) studied analogues of 4-phenylamino-3-quinolinecarbonitriles, demonstrating potent inhibition of Src kinase activity and Src-mediated cell proliferation. The research highlighted the significance of the aniline derivative's structure in enhancing its inhibitory effect on Src kinase, a critical target in cancer research (Boschelli et al., 2001).
Catalytic Oxidation
The use of Fe3O4 nanoparticles as catalysts for the oxidation of aniline compounds, including those similar to this compound, has been studied by Zhang et al. (2009). This research explored the potential of magnetic nanoparticles in removing phenol and aniline from aqueous solutions, demonstrating their effectiveness and environmental friendliness (Zhang et al., 2009).
Electrocatalytic Oxidation
Li et al. (2003) investigated the degradation of aniline solutions through electrocatalytic oxidation. This research provides insights into the degradation pathways and the generation of hydroxyl radicals, which are crucial for environmental applications, such as wastewater treatment (Li et al., 2003).
Synthesis of Novel Compounds
The synthesis of novel aniline derivatives, such as 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, has been explored for various applications. Wen Zi-qiang (2007) discussed the synthesis process, emphasizing the high yield, quality, and environmental friendliness of the method (Wen Zi-qiang, 2007).
Electropolymerization and Applications
Research on electropolymerization of aniline and its derivatives, like those related to this compound, was conducted by Mu (2004). This study focused on synthesizing copolymers and analyzing their properties, which are essential for developing advanced materials and electronics (Mu, 2004).
Metabolite Characterization
Kenny et al. (2004) studied the synthesis and characterization of metabolites related to drugs like diclofenac, which could potentially include aniline derivatives. This research is crucial for understanding drug metabolism and its implications on drug design and safety (Kenny et al., 2004).
Sensor Development
Jin et al. (2021) developed a bi-functionalized luminescent metal-organic framework for detecting 4-Aminophenol, a biomarker of aniline, in urine. This research has significant implications for health monitoring and diagnostics (Jin et al., 2021).
Eigenschaften
IUPAC Name |
4-(3-ethoxyphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-16-13-4-3-5-14(10-13)17-12-8-6-11(15)7-9-12/h3-10H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAMFGKQKILOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid](/img/structure/B3155486.png)





![ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B3155518.png)
